
alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitriles with reactive cumulenes. This reaction can be facilitated by microwave irradiation, which enhances the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like alpha-amylase and alpha-glucosidase, preventing their normal function. This inhibition can lead to a decrease in the breakdown of complex carbohydrates into glucose, which is beneficial in managing diabetes .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1H-1,2,4-triazole: Shares the triazole ring structure but lacks the propanamine side chain.
1-Phenyl-1H-1,2,3-triazole: Another triazole derivative with a different nitrogen arrangement.
2,2′-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol: Known for its electronic properties and used in organic electronics.
Uniqueness: Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride is unique due to its specific structure, which combines the triazole ring with a propanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H15ClN4 |
|---|---|
Molekulargewicht |
238.72 g/mol |
IUPAC-Name |
1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c12-11(10-4-2-1-3-5-10)6-7-15-9-13-8-14-15;/h1-5,8-9,11H,6-7,12H2;1H |
InChI-Schlüssel |
QZNJFXPJLYISTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCN2C=NC=N2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



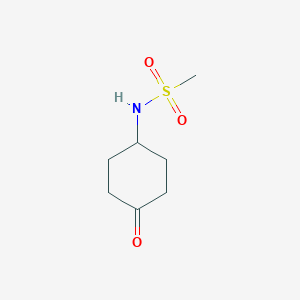
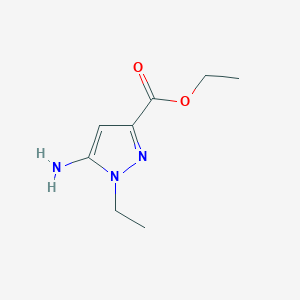
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)
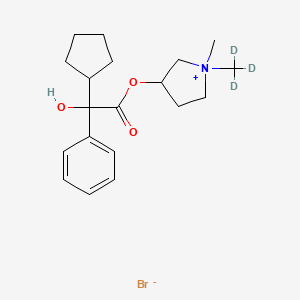

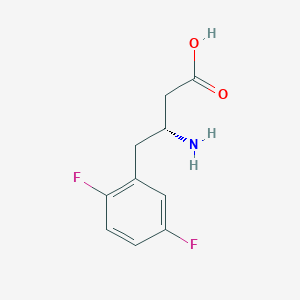
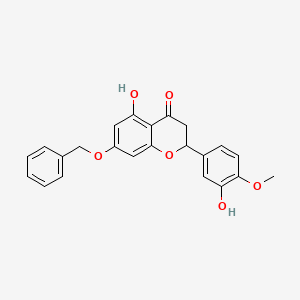
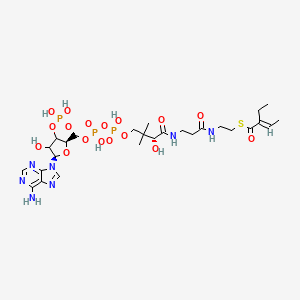
![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
![tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate](/img/structure/B13858123.png)
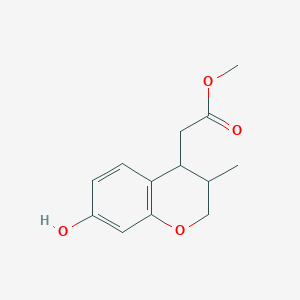
![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)
